The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides comprehensive data on its properties, synthesis, and applications. The IUPAC name for this compound is 6-phenoxypyridin-3-amine dihydrochloride, with the molecular formula and a molecular weight of 259.13 g/mol .
The synthesis of (2-Phenoxypyridin-3-yl)methanamine dihydrochloride typically involves several steps:
The molecular structure of (2-Phenoxypyridin-3-yl)methanamine dihydrochloride features:
C1=CC=C(C=C1)OC2=NC=C(C=C2)N.Cl.Cl
WZXICMOPVQECRE-UHFFFAOYSA-N
.(2-Phenoxypyridin-3-yl)methanamine dihydrochloride can undergo several chemical reactions:
The mechanism of action for (2-Phenoxypyridin-3-yl)methanamine dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The presence of both an amine and an aromatic system allows for hydrogen bonding and π-stacking interactions, which are crucial for binding to target sites.
Research indicates that compounds with similar structures can exhibit biological activities such as enzyme inhibition or modulation of signaling pathways, making them candidates for therapeutic exploration .
The physical and chemical properties of (2-Phenoxypyridin-3-yl)methanamine dihydrochloride include:
(2-Phenoxypyridin-3-yl)methanamine dihydrochloride has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2